molecular formula C7H9NS B119351 2-Allyl-5-methyl-1,3-thiazole CAS No. 154776-22-4

2-Allyl-5-methyl-1,3-thiazole

Cat. No. B119351
M. Wt: 139.22 g/mol
InChI Key: GUCUZGSWVZBQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-5-methyl-1,3-thiazole is a sulfur-containing heterocyclic compound that is widely used in many industries such as food, fragrance, and pharmaceuticals. It is a colorless liquid with a pungent odor and is obtained through the synthesis of allyl chloride and 2-amino-5-methylthiazole. This compound has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Allyl-5-methyl-1,3-thiazole is not well understood, but it is believed to act by inhibiting the growth of microorganisms and cancer cells. It is also thought to induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have found that 2-Allyl-5-methyl-1,3-thiazole has several biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may help in the prevention and treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been found to have a positive effect on the immune system and may help in the treatment of infectious diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Allyl-5-methyl-1,3-thiazole in lab experiments include its high yield, low cost, and ease of synthesis. However, its limitations include its pungent odor, which can be harmful to researchers if not handled properly, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-Allyl-5-methyl-1,3-thiazole. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its use in the development of new drugs for the treatment of cancer and infectious diseases. Additionally, more research is needed to understand the mechanism of action and potential side effects of this compound.
In conclusion, 2-Allyl-5-methyl-1,3-thiazole is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. Its synthesis method is simple and high yielding, making it a popular choice for laboratory and industrial applications. It possesses several biochemical and physiological effects and has potential applications in the food, fragrance, and pharmaceutical industries. Further research is needed to understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 2-Allyl-5-methyl-1,3-thiazole involves the reaction of allyl chloride with 2-amino-5-methylthiazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by distillation or recrystallization. This method is widely used in the laboratory and industrial settings due to its simplicity and high yield.

Scientific Research Applications

2-Allyl-5-methyl-1,3-thiazole has been extensively studied for its potential applications in various fields such as food, fragrance, and pharmaceuticals. In the food industry, it is used as a flavoring agent in baked goods, soups, and sauces. In the fragrance industry, it is used as a key ingredient in perfumes and colognes. In the pharmaceutical industry, it has been found to possess antimicrobial and anticancer properties.

properties

CAS RN

154776-22-4

Product Name

2-Allyl-5-methyl-1,3-thiazole

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

5-methyl-2-prop-2-enyl-1,3-thiazole

InChI

InChI=1S/C7H9NS/c1-3-4-7-8-5-6(2)9-7/h3,5H,1,4H2,2H3

InChI Key

GUCUZGSWVZBQNX-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)CC=C

Canonical SMILES

CC1=CN=C(S1)CC=C

synonyms

Thiazole, 5-methyl-2-(2-propenyl)- (9CI)

Origin of Product

United States

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